7ACC1

Beschreibung

Eigenschaften

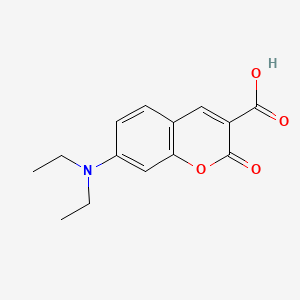

IUPAC Name |

7-(diethylamino)-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-15(4-2)10-6-5-9-7-11(13(16)17)14(18)19-12(9)8-10/h5-8H,3-4H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCPTFFIERCDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198994 | |

| Record name | 7-Diethylaminocoumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50995-74-9 | |

| Record name | 7-Diethylaminocoumarin-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Diethylaminocoumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Diethylamino)coumarin-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dual-Pronged Mechanism of 7ACC1: A Technical Guide to its Anticancer Activity

For Immediate Release

An In-depth Analysis of 7ACC1, a Novel Small Molecule Inhibitor Targeting Cancer Metabolism

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a coumarin-based small molecule inhibitor demonstrating significant potential in cancer therapy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and cancer metabolism.

This compound, also known as DEAC or Coumarin D 1421, exhibits a unique dual-pronged mechanism of action by targeting two critical hubs of cancer cell metabolism: the Monocarboxylate Transporters (MCTs) and the Mitochondrial Pyruvate Carrier (MPC). This bimodal inhibition effectively disrupts the metabolic plasticity of cancer cells, leading to a reduction in proliferation, migration, and invasion.

Core Mechanism of Action

This compound functions primarily as a specific blocker of Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 4 (MCT4).[1][2] These transporters are crucial for the efflux and influx of lactate, a key metabolite in the tumor microenvironment. Notably, this compound selectively inhibits the influx of lactate into cancer cells without affecting its efflux.[1] This targeted action is critical in preventing cancer cells from utilizing extracellular lactate as a fuel source.

Furthermore, emerging evidence suggests that this compound and its analogs, such as 7ACC2, also inhibit the Mitochondrial Pyruvate Carrier (MPC).[3] Inhibition of the MPC prevents the transport of pyruvate into the mitochondria, leading to an accumulation of intracellular pyruvate. This buildup of cytosolic pyruvate creates a concentration gradient that further hinders the uptake of lactate from the extracellular space, thereby reinforcing the blockade on lactate-fueled metabolism.[3]

The combined effect of MCT and MPC inhibition by this compound leads to a significant attenuation of cancer cell viability and motility, as demonstrated in various preclinical models.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound in various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| SiHa | Cervical Cancer | Not explicitly stated, but effective at 10 µM | Viability/Proliferation | [1] |

| HCT116 | Colorectal Cancer | Not explicitly stated, but effective at 10 µM | Viability/Proliferation | [1] |

| MCF-7 | Breast Cancer | Not explicitly stated, but effective at 10 µM | Viability/Proliferation | [1] |

| 786-O | Renal Cancer | Not explicitly stated, but effective at 10 µM | Viability/Proliferation | [1] |

| HUVEC | Normal Endothelial Cells | Not explicitly stated, but effective at 10 µM in co-culture | Viability/Proliferation | [1] |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Cancer Type | Animal Model | Dosage and Administration | Outcome | Reference |

| SiHa Xenograft | Cervical Cancer | Nude Mice | 3 mg/kg, i.p., daily for 12 days | Significant tumor growth delay | [1][4] |

| HCT116 Xenograft | Colorectal Cancer | Nude Mice | 3 mg/kg, i.p., daily for 12 days | Significant tumor growth delay | [1][4] |

| MCF-7 Xenograft | Breast Cancer | Nude Mice | 3 mg/kg, i.p., daily | Inhibition of tumor growth | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

References

7ACC1: A Potent Inhibitor of Monocarboxylate Transporters for Cancer Research and Drug Development

An In-depth Technical Guide

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic shift leads to the overproduction of lactic acid, which is subsequently transported out of cancer cells by monocarboxylate transporters (MCTs) to maintain intracellular pH and support high rates of glycolysis. MCTs, particularly MCT1 and MCT4, are therefore critical for the survival and proliferation of many cancer types, making them attractive targets for therapeutic intervention. 7ACC1 (also known as DEAC; Coumarin D 1421; D 1421) has emerged as a specific and potent inhibitor of both MCT1 and MCT4, demonstrating significant anti-cancer activity in preclinical studies.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its evaluation, and a visual representation of its impact on cancer cell signaling pathways.

Core Concepts: The Role of MCT1 and MCT4 in Cancer Metabolism

MCT1 and MCT4 are key players in the metabolic symbiosis observed within tumors.[5][6][7][8] Highly glycolytic cancer cells, often located in hypoxic regions of a tumor, upregulate MCT4 to export the large amounts of lactate produced.[8][9] This exported lactate can then be taken up by oxidative cancer cells, which typically express MCT1, and used as a fuel source for the tricarboxylic acid (TCA) cycle.[6][7][8] This metabolic interplay allows for efficient energy production and nutrient sharing within the tumor microenvironment, promoting overall tumor growth and survival. The expression of MCT4 is often induced by hypoxia-inducible factor-1α (HIF-1α), a key transcription factor activated under low oxygen conditions.[8] By inhibiting both MCT1 and MCT4, this compound disrupts this metabolic symbiosis, leading to intracellular lactate accumulation, a decrease in intracellular pH, and ultimately, cancer cell death.[1][9]

Quantitative Data on this compound and Related Compounds

The following tables summarize the available quantitative data for this compound and a closely related compound, 7ACC2, to provide a comparative overview of their potency and experimental usage.

| Compound | Target(s) | Reported IC50 | Cell Line | Assay | Reference |

| This compound | MCT1, MCT4 | Not explicitly stated | - | - | [1][2][3][4] |

| 7ACC2 | MCT | 11 nM | SiHa | [14C]-Lactate Influx | [3] |

| Compound | Experimental Context | Concentration/Dose | Observed Effect | Reference |

| This compound | In vitro cell culture | 10 µM | Attenuated viability, decreased migration and invasion of 786-O and HUVEC co-cultures.[1] | [1] |

| This compound | In vitro cell culture | 0-1 µM | Inhibited lactate influx but not efflux in cancer cells.[1] | [1] |

| This compound | In vitro cell culture | 30 µM, 40 µM | Inhibited MCT4 in MDA-MB-231 cells, leading to decreased extracellular lactate.[10] | [10] |

| This compound | In vivo xenograft models (cervix, colorectal, breast) | 3 mg/kg (i.p., daily for 12 days) | Inhibited tumor growth.[1] | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes affected by this compound, the following diagrams have been generated using the DOT language.

Caption: Metabolic symbiosis in the tumor microenvironment and the inhibitory action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An overview of MCT1 and MCT4 in GBM: small molecule transporters with large implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MCT4/Lactate Promotes PD-L1 Glycosylation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

7ACC1 targets and pathways in renal cancer

- 1. HDAC7 promotes renal cancer progression by reprogramming branched-chain amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The TGF-β/HDAC7 axis suppresses TCA cycle metabolism in renal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Medical Intelligence | KCJ [kidney-cancer-journal.com]

- 5. The ‘Achilles Heel’ of Metabolism in Renal Cell Carcinoma: Glutaminase Inhibition as a Rational Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolution of cell therapy for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monocarboxylate transporter 1 promotes proliferation and invasion of renal cancer cells by mediating acetate transport - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 7ACC1

For Researchers, Scientists, and Drug Development Professionals

Introduction

7ACC1, also known as 7-(diethylamino)coumarin-3-carboxylic acid (DEAC or 7-DCCA), has emerged as a significant small molecule inhibitor in cancer metabolism research. Initially recognized for its fluorescent properties, its discovery as a potent and specific blocker of monocarboxylate transporters (MCTs) 1 and 4, as well as the mitochondrial pyruvate carrier (MPC), has opened new avenues for therapeutic intervention in oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, presenting key data and experimental protocols to support further research and development.

Discovery of this compound as a Metabolic Inhibitor

The seminal work identifying the anti-tumor potential of 7-aminocarboxycoumarin derivatives, including this compound, was published by Draoui and colleagues in 2014.[1] Their research unveiled that these compounds are potent inhibitors of lactate influx, a critical process in the metabolic symbiosis of tumors, without affecting lactate efflux.[1] This selective inhibition of lactate uptake was a significant finding, as it presented a novel mechanism to disrupt the metabolic adaptability of cancer cells.

Subsequent studies further elucidated the mechanism of action, revealing that this compound and its analogs also inhibit the mitochondrial pyruvate carrier (MPC). This dual inhibition of both MCT1/4 and MPC effectively blocks two key routes for mitochondrial fueling in cancer cells, leading to reduced proliferation, migration, and invasion.[2][3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO₄ | [4] |

| Molecular Weight | 261.27 g/mol | [4] |

| CAS Number | 50995-74-9 | [4] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [5] |

| InChI Key | WHCPTFFIERCDSB-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of this compound is achieved through a Knoevenagel condensation reaction.

Experimental Protocol: Synthesis of this compound[6][7]

Materials:

-

N,N-diethyl salicylic aldehyde

-

Diethyl malonate

-

Piperidine (catalyst)

-

Methanol (for crystallization)

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

Procedure:

-

Condensation: Mix N,N-diethyl salicylic aldehyde with diethyl malonate in the presence of a catalytic amount of piperidine.

-

Heating: Heat the reaction mixture to facilitate the condensation reaction.

-

Hydrolysis: The resulting coumarin ester is hydrolyzed to the carboxylic acid using a solution of sodium hydroxide in aqueous methanol.

-

Acidification: The reaction mixture is then acidified with hydrochloric acid to a pH of 2, leading to the precipitation of the crude product.

-

Crystallization: The crude this compound is purified by recrystallization from methanol to yield the final product.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects through the dual inhibition of monocarboxylate transporters (MCTs) and the mitochondrial pyruvate carrier (MPC).

-

MCT Inhibition: this compound specifically blocks MCT1 and MCT4, which are crucial for the transport of lactate across the cell membrane. In the tumor microenvironment, glycolytic cancer cells export lactate, which is then taken up by oxidative cancer cells as a fuel source. By inhibiting lactate influx, this compound disrupts this metabolic symbiosis.[1][2]

-

MPC Inhibition: this compound also inhibits the mitochondrial pyruvate carrier, preventing the transport of pyruvate from the cytoplasm into the mitochondria. Pyruvate is a key substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Blocking its entry into the mitochondria forces a reliance on glycolysis and impairs mitochondrial respiration.[3][6]

The combined effect of MCT and MPC inhibition leads to a significant disruption of cancer cell metabolism, resulting in reduced ATP production, increased intracellular lactate, and ultimately, inhibition of cell growth and proliferation.

Biological Activity and Quantitative Data

In Vitro Studies

| Cell Line | Assay | Concentration | Effect | Reference |

| 786-O (Renal Cancer) & HUVECs (co-culture) | Viability, Migration, Invasion | 10 µM | Attenuated viability, decreased migration and invasion | [2] |

| 786-O & HUVECs (co-culture) | Protein Expression | 10 µM | Inhibited MCT1 and MCT4 expression | [2] |

| Cancer Cells | Lactate Influx | 0-1 µM | Inhibited lactate influx but not efflux | [2] |

In Vivo Studies

| Tumor Model | Treatment | Effect | Reference |

| SiHa (Cervix), HCT116 (Colorectal), MCF-7 (Breast) Xenografts in mice | 3 mg/kg, i.p., daily for 12 days | Inhibited tumor growth | [2] |

Experimental Protocols

Lactate Influx Assay

This protocol is a generalized procedure based on methods described in the literature for measuring the inhibition of lactate transport.

Materials:

-

Cancer cell line of interest (e.g., SiHa, HCT116)

-

This compound

-

[¹⁴C]-L-Lactate (radiolabeled lactate)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound in culture medium for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Lactate Influx: Remove the treatment medium and wash the cells with PBS. Add medium containing a known concentration of [¹⁴C]-L-Lactate and incubate for a short period (e.g., 5-10 minutes).

-

Wash: Quickly wash the cells with ice-cold PBS to stop the influx and remove extracellular radiolabeled lactate.

-

Lysis: Lyse the cells with a suitable lysis buffer.

-

Scintillation Counting: Add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts to the protein concentration of each sample. Compare the lactate influx in this compound-treated cells to the vehicle control to determine the inhibitory effect.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of novel anti-cancer therapies. Its dual inhibitory action on both MCT1/4 and MPC provides a powerful mechanism to disrupt the metabolic flexibility of tumors. This guide has summarized the key aspects of its discovery, synthesis, and biological activity, providing a foundation for researchers to explore its full therapeutic potential. Further investigations into its pharmacokinetics, pharmacodynamics, and efficacy in a wider range of cancer models are warranted.

References

- 1. Antitumor activity of 7-aminocarboxycoumarin derivatives, a new class of potent inhibitors of lactate influx but not efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Monocarboxylate transporters (MCT) inhibitor this compound, Purity ≥98% - CD BioGlyco [bioglyco.com]

- 6. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 7ACC1 in Modulating Lactate Transport within the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) is characterized by a profound metabolic reprogramming, where high lactate concentrations play a pivotal role in tumor progression, immune evasion, and therapeutic resistance. Lactate shuttling between glycolytic and oxidative cancer cells is mediated by monocarboxylate transporters (MCTs), primarily MCT1 and MCT4. Targeting this metabolic symbiosis represents a promising therapeutic strategy. This technical guide provides an in-depth analysis of 7-aminocarboxycoumarin 1 (7ACC1), a novel and specific inhibitor of lactate transport. We will explore its mechanism of action, summarize key quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the underlying biological pathways.

Introduction: The Lactate-Rich Tumor Microenvironment

The Warburg effect describes the tendency of cancer cells to favor aerobic glycolysis, converting glucose to lactate even in the presence of oxygen.[1] This metabolic shift results in the acidification of the TME and creates a state of metabolic symbiosis. Glycolytic cells, often located in hypoxic regions, export lactate via MCT4, while oxidative cancer cells, typically in more oxygenated areas, import this lactate via MCT1 to use as a fuel source for the tricarboxylic acid (TCA) cycle.[2][3] This lactate shuttle fuels tumor growth, promotes angiogenesis, and suppresses the function of immune cells like T cells and natural killer cells, thereby contributing to an immunosuppressive TME.[2]

The inhibition of MCTs is therefore a compelling strategy to disrupt this tumor-sustaining metabolic network. Several inhibitors have been developed, but many suffer from a lack of specificity or inhibit both lactate influx and efflux. The 7-aminocarboxycoumarin (7ACC) family of compounds represents a new class of inhibitors with a unique mechanism of action.[2][3]

Mechanism of Action of this compound

This compound is a potent inhibitor of lactate transport with a distinct and advantageous mechanism. Unlike broad-spectrum MCT inhibitors that block both the import and export of lactate, this compound selectively inhibits lactate influx without affecting lactate efflux.[2][3] This unique property was demonstrated in studies comparing this compound to the reference MCT1/2 inhibitor AR-C155858. While AR-C155858 inhibited lactate efflux from glycolytic leukemia cells (HL-60), this compound had no effect. Conversely, in oxidative cervical cancer cells (SiHa) that express both MCT1 and MCT4 and rely on lactate uptake, this compound effectively blocked lactate influx.[3]

The proposed mechanism is that this compound selectively affects a single part of the MCT symporter's translocation cycle, effectively locking it in a state that prevents inward transport of lactate while still permitting outward transport.[2][3] This targeted action is crucial, as it specifically starves the oxidative tumor cells that depend on lactate uptake from the TME, while leaving the lactate-exporting glycolytic cells unaffected by the drug.

It is important to distinguish the mechanism of this compound from the related compound 7ACC2. While initially characterized similarly, further research has shown that 7ACC2 acts primarily as a potent inhibitor of the mitochondrial pyruvate carrier (MPC).[4][5][6] This inhibition causes an accumulation of intracellular pyruvate, which in turn secondarily blocks lactate uptake.[4][5][6] The primary evidence for this compound, however, points towards a more direct interaction with the MCT transporter.[2][3]

Figure 1: Mechanism of this compound Action.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified in various cancer cell lines. The data highlights its potent and selective activity against cells reliant on lactate uptake.

Table 1: Effect of this compound on Lactate Transport

| Cell Line | MCT Expression | Assay Type | This compound Concentration (µM) | % Inhibition of Lactate Flux | Reference |

| SiHa (Cervical) | MCT1 & MCT4 | Influx | 0.1 | ~40% | [3][7] |

| Influx | 1.0 | ~75% | [3][7] | ||

| HL-60 (Leukemia) | MCT1 | Efflux | 1.0 | No significant inhibition | [3][7] |

| MDA-MB-231 (Breast) | MCT4 | Efflux | 1.0 | No significant inhibition | [3][7] |

Table 2: Effect of this compound on Cancer Cell Viability

| Cell Line | Type | This compound Concentration (µM) | % Viability (vs. control) | Reference |

| SiHa | Cervical Cancer | 10 | ~40% | [3][7] |

| Hela | Cervical Cancer | 10 | ~55% | [3][7] |

| HL-60 | Leukemia | 10 | ~95% | [3][7] |

| K562 | Leukemia | 10 | ~100% | [3][7] |

| MDA-MB-231 | Breast Cancer | 10 | ~100% | [3][7] |

| HUVEC | Normal Endothelial | 10 | ~100% | [3][7] |

| PBMC | Normal Blood Cells | 10 | ~100% | [3][7] |

Experimental Protocols

Reproducing and building upon existing research requires robust and detailed methodologies. Below are protocols for key experiments used to characterize this compound.

Protocol: Western Blotting for MCT1 and MCT4

This protocol is for determining the protein expression levels of MCT1 and MCT4 in cancer cell lines to confirm the presence of the drug target.

-

Cell Lysis:

-

Culture cells to 70-80% confluency.

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel. Include a protein ladder.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against MCT1 (e.g., Rabbit anti-MCT1) and MCT4 (e.g., Rabbit anti-MCT4) overnight at 4°C. Typical antibody dilutions range from 1:500 to 1:2000.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands (expected size ~40 kDa[8]) using a chemiluminescence imaging system.

-

Re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Figure 2: Western Blotting Workflow.

Protocol: [¹⁴C]-Lactate Influx Assay

This assay directly measures the uptake of lactate into cells and is the gold standard for assessing the inhibitory activity of compounds like this compound.

-

Cell Seeding:

-

Seed cells (e.g., SiHa) in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

-

Pre-incubation:

-

On the day of the assay, wash the cells twice with a Krebs-Henseleit (KH) buffer (pH 7.4).

-

Pre-incubate the cells for 30 minutes at 37°C in KH buffer containing the desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO).

-

-

Lactate Uptake:

-

Prepare an uptake solution consisting of KH buffer with [¹⁴C]-L-lactate (typically 0.5 µCi/mL) and unlabeled L-lactate to a final desired concentration (e.g., 1 mM).

-

Remove the pre-incubation buffer and add the [¹⁴C]-lactate uptake solution to each well to start the reaction.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.[9] The short duration ensures measurement of the initial transport rate.

-

-

Stopping the Reaction:

-

Rapidly stop the uptake by aspirating the radioactive solution and immediately washing the cells three to four times with ice-cold KH buffer containing a high concentration of an MCT inhibitor (e.g., 1 mM AR-C155858) or unlabeled lactate to prevent efflux of the radiolabel.[9]

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Normalize the counts per minute (CPM) to the protein content of a parallel well.

-

Express the results as a percentage of the lactate uptake observed in the vehicle-treated control cells.

-

Conclusion and Future Directions

This compound is a specific and potent inhibitor of lactate influx in cancer cells that depend on this metabolic pathway. Its unique mechanism of sparing lactate efflux makes it a highly targeted agent against oxidative tumor cells within the TME. The data clearly demonstrates its ability to inhibit lactate uptake and selectively reduce the viability of MCT1/4-expressing cancer cells.

Future research should focus on:

-

In vivo efficacy: Expanding on initial xenograft studies to evaluate this compound in more complex preclinical models, including syngeneic and patient-derived xenograft (PDX) models.[1][2]

-

Combination Therapies: Investigating the synergistic potential of this compound with other cancer treatments. For example, by reoxygenating the tumor, lactate transport inhibitors may enhance the efficacy of radiotherapy.[4] Combining this compound with immunotherapy is also a promising avenue, as reducing lactate in the TME can alleviate immunosuppression.

-

Pharmacokinetics and Pharmacodynamics: Thoroughly characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of this compound to optimize dosing and delivery for clinical translation.

By disrupting the metabolic symbiosis that fuels tumors, this compound holds significant promise as a novel therapeutic agent in oncology. The protocols and data presented here provide a solid foundation for researchers to further explore and harness its potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antitumor activity of 7-aminocarboxycoumarin derivatives, a new class of potent inhibitors of lactate influx but not efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Function of 7ACC1 in Cellular Bioenergetics: A Hypothetical Technical Guide

Disclaimer: The molecule "7ACC1" is a hypothetical entity for the purpose of this guide. As of this writing, there is no scientifically recognized molecule with this designation. The following content, including data, experimental protocols, and pathways, is illustrative and designed to serve as a template for researchers, scientists, and drug development professionals.

Introduction to this compound and Cellular Bioenergetics

Cellular bioenergetics, the study of energy flow through living systems, is fundamental to understanding cellular health, disease, and therapeutic intervention. A key aspect of this field is the intricate network of proteins and signaling pathways that regulate metabolic processes. This guide explores the hypothetical function of a novel protein, 7-alpha-carboxy-carboxylase 1 (this compound), a putative enzyme implicated in the regulation of mitochondrial respiration and ATP synthesis. We will delve into its proposed mechanism of action, its role in key signaling pathways, and the experimental methodologies used to elucidate its function.

Quantitative Analysis of this compound Activity

The functional impact of this compound on cellular bioenergetics can be quantified through various assays. The following tables summarize key hypothetical data points from foundational experiments.

Table 1: Kinetic Parameters of this compound

| Substrate | Km (μM) | Vmax (nmol/min/mg) | kcat (s⁻¹) |

| Carboxy-CoA | 15.2 | 250.6 | 12.5 |

| ATP | 25.8 | 248.9 | 12.4 |

| Bicarbonate | 110.3 | 251.2 | 12.6 |

Table 2: Impact of this compound Knockdown on Mitochondrial Respiration

| Condition | Basal Respiration (OCR, pmol/min) | ATP-Linked Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) |

| Control (siRNA) | 150 ± 12.5 | 120 ± 10.1 | 350 ± 25.8 |

| This compound Knockdown | 95 ± 9.8 | 70 ± 8.5 | 210 ± 19.7 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.

Recombinant this compound Expression and Purification

A human this compound cDNA clone (hypothetical) is subcloned into a pET-28a(+) expression vector containing an N-terminal His-tag. The plasmid is transformed into E. coli BL21(DE3) cells. A single colony is inoculated into 50 mL of LB broth containing kanamycin (50 µg/mL) and grown overnight at 37°C. The culture is then scaled up to 2 L and grown to an OD600 of 0.6-0.8 before inducing protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for 16 hours at 18°C.

Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with 20 column volumes of wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole). The purified protein is then dialyzed against a storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) and concentrated.

Enzyme Kinetics Assay

The carboxylase activity of purified this compound is measured using a coupled-enzyme assay. The reaction mixture contains 100 mM Tris-HCl pH 8.0, 5 mM MgCl2, 2 mM ATP, 10 mM NaHCO3, 0.2 mM NADH, 10 units of pyruvate kinase, 10 units of lactate dehydrogenase, and varying concentrations of the hypothetical substrate carboxy-CoA. The reaction is initiated by the addition of 5 µg of purified this compound. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer. Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation.

Cellular Respiration Assay (Seahorse XF)

Cellular oxygen consumption rates (OCR) are measured using a Seahorse XF Analyzer. Cells are seeded in a Seahorse XF96 cell culture microplate at a density of 20,000 cells per well and allowed to adhere overnight. For knockdown experiments, cells are transfected with either a non-targeting control siRNA or a this compound-specific siRNA 48 hours prior to the assay. On the day of the assay, the growth medium is replaced with Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine, and the plate is incubated in a non-CO2 incubator for 1 hour. A standard mitochondrial stress test is performed by sequential injections of oligomycin (1.0 µM), FCCP (1.0 µM), and a mixture of rotenone and antimycin A (0.5 µM). OCR values are recorded and analyzed using the Seahorse Wave software.

Signaling Pathways and Logical Relationships

To visualize the proposed role of this compound in cellular bioenergetics, the following diagrams illustrate its upstream regulation and downstream effects, as well as the workflow for its functional characterization.

Caption: Proposed signaling pathway for the regulation and function of this compound.

Caption: Workflow for the functional characterization of this compound.

Conclusion and Future Directions

The hypothetical protein this compound is presented here as a novel regulator of cellular bioenergetics, potentially linking upstream signaling pathways like AMPK and PGC-1α to the core metabolic machinery of the TCA cycle and oxidative phosphorylation. The illustrative data suggest that this compound plays a significant role in maintaining mitochondrial respiration and ATP production.

Future research should focus on validating these hypothetical findings. This would include the development of specific antibodies for endogenous protein detection, the generation of knockout animal models to study the in vivo effects of this compound deficiency, and structural biology studies to elucidate its catalytic mechanism. A deeper understanding of this compound and similar proteins will be instrumental in developing novel therapeutic strategies for metabolic diseases.

Preliminary Studies on 7ACC1 in Breast Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on 7-amino-4-carboxycoumarin (7ACC1) and its analogs, particularly 7ACC2, in various breast cancer models. This document synthesizes key findings on their mechanism of action, anti-tumor efficacy, and impact on cellular signaling pathways, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological processes.

Core Mechanism of Action: Targeting Lactate Transport

Preliminary studies have identified this compound as a specific blocker of monocarboxylate transporters 1 and 4 (MCT1/4).[1] These transporters are crucial for the efflux of lactate from glycolytic cancer cells, a process that maintains a high glycolytic rate and contributes to the acidic tumor microenvironment. By inhibiting MCT1/4, this compound effectively traps lactate inside cancer cells, leading to intracellular acidification and a disruption of their metabolic processes.

Further investigations have revealed that a closely related compound, 7ACC2, acts as a potent inhibitor of the mitochondrial pyruvate carrier (MPC).[2][3][4] The inhibition of MPC blocks the transport of pyruvate into the mitochondria, a critical step for oxidative phosphorylation. This blockade leads to an accumulation of intracellular pyruvate, which in turn inhibits lactate uptake.[2][3] This dual-action mechanism of targeting both lactate efflux and pyruvate import makes these compounds promising candidates for anti-cancer therapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies of this compound and its analog 7ACC2 in breast cancer models.

Table 1: In Vitro Efficacy of this compound and 7ACC2 in Breast Cancer Cell Lines

| Compound | Cell Line | Assay | Concentration | Result | Reference |

| This compound | MDA-MB-231 | Western Blot | 30 µM and 40 µM | Inhibition of MCT4 protein expression | [5] |

| This compound | MDA-MB-231 | ELISA | 20 µM - 100 µM | Dose-dependent decrease in extracellular lactate concentration | [5] |

| This compound | MDA-MB-231 | pH meter | 20 µM - 100 µM | Dose-dependent increase in extracellular pH at 8h | [5] |

| 7ACC2 | SiHa, MCF-7 | Cell Growth | 10 µM | Inhibition of cell growth | [3] |

| 7ACC2 | SiHa | Oxygen Consumption | 10 µM | Inhibition of lactate-dependent oxygen consumption | [3] |

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Model

| Compound | Animal Model | Tumor Type | Treatment Regimen | Result | Reference |

| This compound | Syngeneic 4T1 breast cancer mice | 4T1 mammary carcinoma | 0.3 mg/kg, intraperitoneally, daily for 14 days | Reduction in tumor volume and mass |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound and its analogs.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for MCT4 Expression

This protocol details the procedure for determining the effect of this compound on MCT4 protein levels in MDA-MB-231 cells.[5]

Materials:

-

MDA-MB-231 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-MCT4, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat MDA-MB-231 cells with this compound (30 µM and 40 µM) for a specified time. Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCT4 and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression of MCT4.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

Materials:

-

BALB/c mice

-

4T1 murine breast cancer cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Calipers

Procedure:

-

Tumor Cell Implantation: Inject 4T1 cells subcutaneously into the mammary fat pad of female BALB/c mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every other day. Calculate tumor volume using the formula: (length × width²) / 2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound (e.g., 0.3 mg/kg) or vehicle (PBS) intraperitoneally daily for a specified period (e.g., 14 days).

-

Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors.

-

Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to assess the efficacy of this compound.

Signaling Pathways and Visualizations

Preliminary evidence suggests that the metabolic changes induced by this compound can impact downstream signaling pathways involved in cancer progression. One key pathway identified is the WNT signaling pathway.[5] Inhibition of MCT4 by this compound leads to a decrease in extracellular lactate, which can influence the WNT pathway, known to be involved in cell proliferation and survival.

Below are Graphviz diagrams illustrating the proposed mechanism of action of this compound and its impact on cellular metabolism and signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MCT4/Lactate Promotes PD-L1 Glycosylation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Specificity of 7ACC1 for Monocarboxylate Transporters MCT1 and MCT4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the specificity of 7-diethylamino-coumarin-3-carboxylic acid (7ACC1) as an inhibitor of the monocarboxylate transporters MCT1 (SLC16A1) and MCT4 (SLC16A3). This compound is recognized as a dual inhibitor, targeting both of these critical transporters involved in cellular metabolism, particularly the transport of lactate.[1][2][3][4] This document summarizes the available quantitative data, details relevant experimental protocols for assessing inhibitor specificity, and explores the downstream signaling pathways affected by the inhibition of MCT1 and MCT4. The information is intended to support researchers and professionals in the fields of cancer biology, metabolism, and drug development in their investigation and application of this compound.

Introduction to MCT1, MCT4, and the Role of this compound

Monocarboxylate transporters are crucial for the transport of key metabolites like lactate and pyruvate across the plasma membrane. In the context of cancer, MCT1 and MCT4 are of particular interest due to their roles in maintaining the metabolic symbiosis between glycolytic and oxidative tumor cells. MCT1, with a higher affinity for lactate, is often involved in lactate uptake, while MCT4, with a lower affinity, is primarily responsible for lactate efflux from highly glycolytic cells.[5]

This compound has been identified as a specific blocker of both MCT1 and MCT4.[1][3][4] Its inhibitory action disrupts the metabolic adaptability of cancer cells, leading to reduced proliferation, migration, and invasion.[1] Notably, this compound has been shown to inhibit the influx of lactate into cancer cells without affecting efflux.[1]

Quantitative Analysis of this compound Specificity

Table 1: Summary of this compound Activity against MCT1 and MCT4

| Transporter | Method of Inhibition Measurement | Cell Line / System | Reported Effective Concentration | Reference |

| MCT1 & MCT4 | Lactate Influx Inhibition | Cancer Cell Lines | 0-1 µM | [1] |

| MCT4 | Inhibition of Lactate Efflux | MDA-MB-231 Cells | 30-40 µM | [6] |

| MCT1 & MCT4 | Down-regulation of Protein Expression | 786-O and HUVECs (co-culture) | 10 µM | [1] |

Experimental Protocols for Determining Inhibitor Specificity

To rigorously determine the specificity of this compound for MCT1 versus MCT4, a series of well-defined experimental protocols are necessary. These typically involve measuring the transport of radiolabeled substrates in cells with defined MCT expression profiles.

Cell Line Selection and Culture

The initial and most critical step is the selection of appropriate cell lines. Ideally, this would include:

-

A cell line endogenously expressing high levels of MCT1 and low/no MCT4.

-

A cell line endogenously expressing high levels of MCT4 and low/no MCT1.

-

A parental cell line with low expression of both transporters, engineered to stably overexpress either human MCT1 or human MCT4.

Cells should be cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.

Radiolabeled Lactate Uptake Assay

This is the gold-standard method for assessing MCT inhibition.

Materials:

-

Selected cell lines cultured in 24-well plates.

-

Radiolabeled L-[14C]-lactate.

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 6.0 to provide an inward proton gradient.

-

Wash buffer (ice-cold PBS).

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Scintillation cocktail and a scintillation counter.

-

This compound stock solution (in DMSO).

Protocol:

-

Seed cells in 24-well plates and allow them to adhere and grow to a confluent monolayer.

-

On the day of the assay, aspirate the culture medium and wash the cells once with uptake buffer (pH 7.4).

-

Pre-incubate the cells for 10-15 minutes with uptake buffer (pH 7.4) containing either vehicle (DMSO) or varying concentrations of this compound.

-

Initiate the uptake by aspirating the pre-incubation buffer and adding uptake buffer (pH 6.0) containing a fixed concentration of L-[14C]-lactate and the corresponding concentration of this compound or vehicle.

-

Allow the uptake to proceed for a short, defined period (e.g., 2-5 minutes) at room temperature. This time should be within the linear range of uptake for each cell line.

-

Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold wash buffer.

-

Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration in each well to normalize the uptake data.

-

Plot the normalized radioactivity against the concentration of this compound to determine the IC50 value for each transporter.

Signaling Pathways and Cellular Processes Modulated by MCT1/MCT4 Inhibition

The inhibition of MCT1 and MCT4 by this compound has significant downstream consequences on various cellular signaling pathways and processes, primarily due to the disruption of lactate homeostasis and the resulting intracellular acidification and metabolic stress.

The Warburg Effect and Metabolic Symbiosis

In many tumors, a metabolic symbiosis exists where glycolytic cells at the hypoxic core export lactate via MCT4. This lactate is then taken up by more oxidative cells at the tumor periphery via MCT1 to be used as a fuel source. This compound, by inhibiting both transporters, disrupts this critical lactate shuttle.

Caption: Disruption of the lactate shuttle by this compound.

Impact on Downstream Signaling

The accumulation of intracellular lactate and subsequent pH changes due to MCT1/MCT4 inhibition can trigger various signaling cascades:

-

NF-κB Pathway: Inhibition of MCT1 has been shown to regulate the distribution of the p65 subunit of NF-κB, suggesting a role in modulating inflammatory and survival signals.[7]

-

AMPK Pathway: The disruption of cellular energy homeostasis by blocking lactate transport can activate AMP-activated protein kinase (AMPK), a master regulator of metabolism.[8] This can lead to the inhibition of anabolic processes and the induction of catabolic pathways to restore energy balance.

Caption: Downstream effects of MCT1/MCT4 inhibition by this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of MCT1 and MCT4 in cellular metabolism and disease. While it is established as a dual inhibitor, further studies are required to precisely quantify its relative potency against each transporter. The experimental protocols outlined in this guide provide a framework for such investigations. The disruption of the lactate shuttle and the subsequent impact on key signaling pathways like NF-κB and AMPK underscore the therapeutic potential of targeting MCT1 and MCT4 with inhibitors like this compound, particularly in the context of cancer. This guide serves as a foundational resource for researchers aiming to leverage this compound in their studies and for drug development professionals exploring the therapeutic landscape of metabolic inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MCT4/Lactate Promotes PD-L1 Glycosylation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional heterogeneity of MCT1 and MCT4 in metabolic reprogramming affects osteosarcoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Loss of Lactate/Proton Monocarboxylate Transporter 4 Induces Ferroptosis via the AMPK/ACC Pathway and Inhibition of Autophagy on Human Bladder Cancer 5637 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

The Application of 7ACC1 in Cell Culture: A Technical Guide for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7ACC1, a coumarin derivative, has emerged as a significant tool in fundamental cancer research due to its role as a specific inhibitor of monocarboxylate transporters 1 (MCT1) and 4 (MCT4). These transporters are crucial for lactate transport across the cell membrane, a key process in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect. By impeding lactate influx, this compound disrupts the metabolic symbiosis within the tumor microenvironment, thereby affecting cancer cell proliferation, migration, and invasion. Furthermore, evidence suggests that this compound also inhibits the mitochondrial pyruvate carrier (MPC), adding another layer to its mechanism of action and its impact on cellular metabolism. This guide provides an in-depth overview of the basic research applications of this compound in cell culture, complete with detailed experimental protocols, quantitative data summaries, and visualizations of the implicated signaling pathways.

Mechanism of Action

This compound primarily functions as a blocker of MCT1 and MCT4, which are responsible for the transport of monocarboxylates like lactate and pyruvate across the plasma membrane.[1] In the context of cancer, many tumor cells exhibit high rates of glycolysis, leading to the production of large amounts of lactate. This lactate is often shuttled between different cell populations within the tumor, a phenomenon known as the "lactate shuttle," which supports the metabolic needs of the cancer cells.

By inhibiting MCT1 and MCT4, this compound effectively blocks the uptake of lactate by cancer cells that rely on it as a fuel source.[1] This disruption of lactate influx is a key aspect of its anti-cancer activity.

More recent studies have revealed that this compound and its analogs, such as 7ACC2, also function as inhibitors of the mitochondrial pyruvate carrier (MPC).[2][3][4] The MPC is responsible for transporting pyruvate from the cytoplasm into the mitochondria, where it enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. Inhibition of the MPC leads to an accumulation of intracellular pyruvate, which in turn can inhibit further lactate influx, creating a dual-front attack on the cancer cell's metabolic flexibility.[5][6]

Key Research Applications in Cell Culture

The unique mechanism of action of this compound makes it a valuable tool for investigating several aspects of cancer biology in a cell culture setting:

-

Inhibition of Cancer Cell Proliferation: By disrupting the metabolic pathways that fuel rapid cell division, this compound has been shown to attenuate the viability and proliferation of various cancer cell lines.[1]

-

Suppression of Cell Migration and Invasion: The metabolic stress induced by this compound can also impact the migratory and invasive capabilities of cancer cells, which are critical processes in metastasis.[1]

-

Investigation of Tumor Metabolism and the Tumor Microenvironment: this compound allows researchers to probe the reliance of cancer cells on lactate as a metabolic substrate and to study the metabolic interplay between different cell types in co-culture models.

-

Elucidation of Signaling Pathways: The metabolic alterations caused by this compound can trigger changes in various signaling pathways that are crucial for cancer progression.

Data Presentation: Quantitative Effects of this compound and Related Compounds

The following tables summarize the quantitative data available on the effects of this compound and other relevant compounds in various cancer cell lines. It is important to note that specific IC50 values for this compound are not extensively reported in the public domain, and the provided data serves as a representative example of the types of quantitative analysis performed.

Table 1: Effect of this compound on Cancer Cell Viability and Function

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| 786-O and HUVECs (co-culture) | Renal Cancer | 10 µM | 0-96 hours | Attenuated viability, decreased migration and invasion. | [1] |

| SiHa | Cervical Cancer | Not Specified | Not Specified | Retarded tumor growth. | [3][7] |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | Retarded tumor growth. | [3][7] |

Table 2: IC50 Values of Various Anti-cancer Compounds (for reference)

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Reference |

| 7f (farnesyloxycoumarin) | PC-3 | Prostate Cancer | ~35-39 µg/mL (~95-106 µM) | 24, 48, 72 hours | [8] |

| Mefloquine | HT-29 | Colon Cancer | 11.49 | 48 hours | [9] |

| Sertraline | HT-29 | Colon Cancer | 2.22 | 48 hours | [9] |

| Thioridazine | HT-29 | Colon Cancer | 5.72 | 48 hours | [9] |

| Fluoxetine | MCF-7 | Breast Cancer | 7.78 | 48 hours | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the effects of this compound in cell culture.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Cell Migration (Wound Healing/Scratch Assay)

This assay is used to study directional cell migration in vitro.

Materials:

-

Cancer cell lines

-

6-well or 12-well plates

-

Sterile 200 µL pipette tips or a specialized scratch tool

-

Complete cell culture medium

-

This compound

-

Microscope with a camera

Protocol:

-

Seed cells into the wells of a plate at a density that will form a confluent monolayer after 24-48 hours.

-

Once the cells are confluent, use a sterile pipette tip to create a straight "scratch" or "wound" in the monolayer.

-

Gently wash the wells with PBS to remove any detached cells.

-

Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.

-

Measure the width of the scratch at different time points and calculate the rate of wound closure.

Cell Invasion (Transwell Assay)

This assay assesses the invasive potential of cancer cells through an extracellular matrix.

Materials:

-

Transwell inserts with a porous membrane (typically 8 µm pores)

-

24-well plates

-

Matrigel or another basement membrane extract

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Protocol:

-

Thaw Matrigel on ice and dilute it with cold, serum-free medium.

-

Coat the upper surface of the Transwell inserts with a thin layer of the diluted Matrigel and allow it to solidify at 37°C.

-

Harvest and resuspend cancer cells in serum-free medium containing the desired concentration of this compound or vehicle control.

-

Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

-

Fill the lower chamber of the 24-well plate with medium containing a chemoattractant.

-

Incubate the plate for 24-48 hours to allow for cell invasion.

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Count the number of stained, invaded cells in several random microscopic fields.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect the expression levels of specific proteins, such as MCT1 and MCT4, following treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against MCT1, MCT4, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and analyze the band intensities.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: Mechanism of action of this compound in a cancer cell.

Caption: Downstream signaling effects of MPC inhibition by this compound.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols.

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for the wound healing (scratch) assay.

Conclusion

This compound is a powerful research tool for dissecting the metabolic vulnerabilities of cancer cells. Its dual inhibitory action on both monocarboxylate transporters and the mitochondrial pyruvate carrier provides a unique opportunity to study the intricate connections between cellular metabolism, signaling, and cancer progression. The protocols and information provided in this guide are intended to facilitate the effective use of this compound in cell culture-based cancer research, ultimately contributing to a deeper understanding of tumor biology and the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 7ACC1 in Cell Viability MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for assessing cell viability upon treatment with 7ACC1 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound is a specific blocker of monocarboxylate transporter 1 (MCT1) and MCT4, and has also been identified as an inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2][3] By inhibiting these transporters, this compound disrupts lactate and pyruvate transport, affecting the metabolic activity of cancer cells and leading to reduced proliferation and viability.[1][3] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals, a conversion that is quantifiable by spectrophotometry.[5] This protocol outlines the necessary reagents, step-by-step procedures for adherent cells, data analysis, and expected results.

Principle of the MTT Assay

The MTT assay is a widely used method to evaluate cellular metabolic activity. The core principle relies on the enzymatic activity of NAD(P)H-dependent oxidoreductases, primarily located in the mitochondria of viable cells. These enzymes reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan precipitate.[6][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6] The insoluble formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer at a wavelength between 550 and 600 nm. A decrease in absorbance indicates reduced cell viability or cytotoxicity induced by the test compound, in this case, this compound.

Mechanism of Action of this compound

This compound is an inhibitor that targets key metabolic transporters. It specifically blocks Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 4 (MCT4), which are crucial for lactate transport across the plasma membrane.[1] Additionally, this compound has been shown to inhibit the Mitochondrial Pyruvate Carrier (MPC), preventing pyruvate from entering the mitochondria.[3] This dual-inhibition disrupts the metabolic symbiosis in tumors, where cancer cells rely on lactate and pyruvate for energy production.[3] By blocking these pathways, this compound can attenuate cancer cell proliferation, migration, and invasion.[1][2]

Materials and Reagents

Materials:

-

96-well flat-bottom sterile tissue culture plates

-

Appropriate cancer cell line (e.g., 786-O, SiHa, HCT116, MCF-7)[1]

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at 570 nm and 630 nm

-

Multichannel pipette

-

Sterile pipette tips

-

Sterile serological pipettes

-

Laminar flow hood

-

Orbital shaker[6]

Reagents:

-

This compound: Prepare a stock solution (e.g., 10 mM) in DMSO. Store at -20°C or -80°C, protected from light.[1]

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS).[5] Filter-sterilize the solution and store it at 4°C, protected from light.[6][8]

-

Solubilization Solution: Dimethyl Sulfoxide (DMSO) or a solution of 40% DMF, 16% SDS, 2% acetic acid (pH 4.7).[8]

-

Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

-

Trypsin-EDTA: For detaching adherent cells.

Experimental Protocol

This protocol is optimized for adherent cells in a 96-well plate format.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Western Blotting for MCT1 and MCT4 Expression Following 7ACC1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocarboxylate transporters (MCTs), particularly MCT1 (SLC16A1) and MCT4 (SLC16A3), are crucial players in cellular metabolism, facilitating the transport of lactate and other monocarboxylates across the plasma membrane.[1][2] Their expression is often dysregulated in various cancers, contributing to metabolic reprogramming and tumor progression.[3] MCT1 is typically involved in lactate uptake, fueling oxidative metabolism, while MCT4 is primarily responsible for lactate efflux from highly glycolytic cells.[2][4] The compound 7ACC1 is an inhibitor of MCT4 and has been shown to modulate its expression, making it a valuable tool for studying the role of MCT4 in cancer biology.[5][6] This document provides a detailed protocol for assessing the expression levels of MCT1 and MCT4 in response to this compound treatment using Western blotting.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on MCT4 protein expression, as determined by Western blot analysis.

| Treatment | Concentration (µM) | Duration (h) | MCT4 Protein Expression (Fold Change vs. Control) |

| DMSO (Control) | - | 8 | 1.00 |

| This compound | 30 | 8 | 0.65 |

| This compound | 40 | 8 | 0.40 |

| *Data is representative and based on densitometric analysis of Western blot bands. Actual results may vary depending on the cell line and experimental conditions.[5] |

Experimental Protocols

This section outlines the detailed methodology for performing a Western blot to analyze MCT1 and MCT4 expression after treatment with this compound.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells (e.g., MDA-MB-231, a cell line known to express MCT4) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 30 µM and 40 µM).[5]

-

Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO as a vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 8 hours).[5]

Protein Extraction

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells by adding 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate).[7] Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonication: Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA, which will reduce the viscosity of the sample.[7]

-

Denaturation: Heat the samples at 95-100°C for 5 minutes to denature the proteins.[7]

-

Centrifugation: Centrifuge the samples for 5 minutes to pellet any insoluble debris.[7] The supernatant contains the protein extract.

Protein Quantification

Determine the protein concentration of each sample using a standard protein assay method, such as the Bradford or BCA assay, to ensure equal loading of proteins onto the gel.

Gel Electrophoresis (SDS-PAGE)

-

Sample Preparation: Mix the desired amount of protein (e.g., 30-50 µg) from each sample with loading buffer.[8]

-